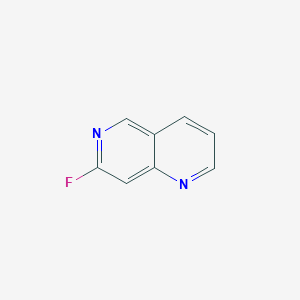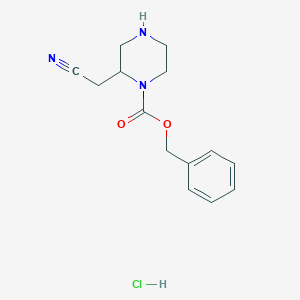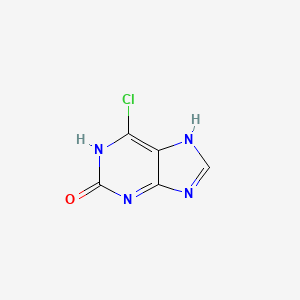
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide is a compound that features a unique combination of a thietane ring and an azetidine ring The thietane ring is a four-membered ring containing sulfur, while the azetidine ring is a four-membered ring containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide include other azetidine derivatives and thietane-containing compounds. Examples include:
Azetidine-3-carboxylic acid: A simple azetidine derivative used in peptide synthesis.
Thietane-3-carboxylic acid:
Uniqueness
This compound is unique due to the combination of the thietane and azetidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen atoms in the rings allows for diverse reactivity and interaction with different molecular targets.
特性
分子式 |
C7H12N2O3S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
N-(1,1-dioxothietan-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(5-1-8-2-5)9-6-3-13(11,12)4-6/h5-6,8H,1-4H2,(H,9,10) |
InChIキー |
HIDUVDDNXWKDKB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C(=O)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)




